molecular formula C11H18N2O3 B12664204 4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine CAS No. 93841-27-1

4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine

Cat. No.: B12664204
CAS No.: 93841-27-1
M. Wt: 226.27 g/mol
InChI Key: GMPUUJWLECIAGZ-UHFFFAOYSA-N
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Description

4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine is a benzene-1,3-diamine derivative with the molecular formula C11H18N2O3 and a molecular weight of 226.27 g·mol−1 . This specialty chemical features a polyethylene glycol-like ether chain, a structure that researchers investigate for its potential in modifying the physicochemical properties of compounds, such as solubility . Compounds within this structural family are of significant interest in medicinal chemistry research for the development of novel therapeutic agents. For instance, structurally related diaminotriazine derivatives have been explored as potent inhibitors of bacterial dihydrofolate reductase (DHFR), a key enzyme in the thymidine and purine synthesis pathway and a validated target for antibiotic discovery . Furthermore, patented research on similar aniline and phenol derivatives highlights the application of such functionalized aromatics as intermediates in the synthesis of agents for coloring keratin fibers . This product is intended for research purposes only and is not for human or veterinary use. Researchers can leverage this compound as a versatile building block for chemical synthesis and in various exploratory studies.

Properties

CAS No.

93841-27-1

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

4-[2-(2-methoxyethoxy)ethoxy]benzene-1,3-diamine

InChI

InChI=1S/C11H18N2O3/c1-14-4-5-15-6-7-16-11-3-2-9(12)8-10(11)13/h2-3,8H,4-7,12-13H2,1H3

InChI Key

GMPUUJWLECIAGZ-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOC1=C(C=C(C=C1)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine typically involves the reaction of 4-nitrobenzene-1,3-diamine with 2-(2-methoxyethoxy)ethanol under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and hydrogen gas to facilitate the reduction of the nitro group to an amine group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to achieve efficient conversion and minimize by-products .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The aromatic amino groups strongly activate the benzene ring for electrophilic substitution. Key reactions include:

Reaction Type Conditions Products
Nitration HNO₃, H₂SO₄ (mixed acid)Nitro-substituted derivative
Bromination Br₂, FeBr₃Brominated aromatic derivative
Sulfonation H₂SO₄ (concentrated)Sulfonic acid derivative

The activating effect of the amino groups directs electrophiles to positions ortho/para to the substituents.

Condensation Reactions

The primary amino groups participate in nucleophilic reactions with carbonyl compounds:

Reaction Type Conditions Products
Imine Formation Carbonyl compounds (e.g., ketones), heatSchiff bases
Amide Formation Carboxylic acids, coupling agentsAmide-linked derivatives
Polymerization Dicarboxylic acids, heatPolyamide polymers

These reactions are critical for applications in materials science and medicinal chemistry.

Metal Coordination

The amino groups act as bidentate ligands, enabling coordination with transition metals:

Reaction Type Conditions Products
Complex Formation Metal salts (e.g., Cu²⁺, Fe³⁺)Metal-amine coordination complexes

This property is exploited in catalysis and sensing technologies.

Nucleophilic Substitution (Ether Groups)

While the methoxyethoxy ether chains are generally stable, they can undergo substitution under extreme conditions:

Reaction Type Conditions Products
Acid-Catalyzed Cleavage HBr, refluxPhenolic derivatives
Oxidative Cleavage Ozonolysis, H₂O₂Dihydroxybenzene derivatives

These reactions are less common but demonstrate the ether groups' limited reactivity.

Key Observations

  • Regioselectivity : Amino groups dominate reactivity, directing substitutions to specific positions on the aromatic ring.

  • Solubility Effects : The methoxyethoxy chain enhances solubility in polar solvents, influencing reaction kinetics .

  • Functional Group Synergy : Combined reactivity of amino and ether groups enables multifunctional applications in synthesis and biochemistry.

This compound’s versatility underscores its utility in organic synthesis, materials science, and pharmacological research.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
The compound serves as a versatile building block for synthesizing more complex organic molecules. Its structure allows for the introduction of various functional groups, making it useful in the development of new materials and polymers. The presence of both amine and ether functionalities enhances its reactivity and compatibility with different chemical reactions.

Biological Applications

Enzyme Interaction Studies
Research indicates that 4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine can interact with various molecular targets, including enzymes and receptors. This interaction can modulate their activity, influencing significant biochemical pathways. For instance, studies have shown its potential as an inhibitor of dihydrofolate reductase (DHFR), a key enzyme in the thymidine and purine synthesis pathway in E. coli .

Case Study: Inhibition of Dihydrofolate Reductase

In a study exploring the structure-activity relationship of related compounds, it was found that derivatives with specific substitutions exhibited varying affinities for DHFR. The binding studies indicated that 4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine may possess similar inhibitory properties due to its structural characteristics .

Pharmacological Research

Potential Therapeutic Applications
The compound's ability to modulate enzyme activity suggests potential therapeutic applications. Its interactions with biological systems warrant further investigation into its role in drug development. For example, the compound could be explored as a scaffold for designing new inhibitors targeting specific enzymes involved in disease pathways .

Analytical Chemistry

Chromatographic Applications
4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine is also utilized in analytical chemistry for separation techniques. It can be effectively analyzed using reverse-phase high-performance liquid chromatography (HPLC), which is scalable and suitable for preparative separation . This method facilitates the isolation of impurities and supports pharmacokinetic studies.

Mechanism of Action

The mechanism of action of 4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The pathways involved include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine 4-O-(2-(2-Methoxyethoxy)ethoxy), 1,3-NH₂ C₁₁H₁₈N₂O₃ 238.28 HPLC analysis, drug synthesis
4-Ethoxy-m-phenylenediamine (CAS 5862-77-1) 4-O-Ethoxy, 1,3-NH₂ C₈H₁₂N₂O 152.20 Oxidative hair dye (1–2% concentration)
4-(Hexadecyloxy)benzene-1,3-diamine (CAS 137819-03-5) 4-O-Hexadecyl, 1,3-NH₂ C₂₂H₄₀N₂O 348.60 Hydrophobic materials, liquid crystals
6-Methoxy-4-morpholinobenzene-1,3-diamine (5g) 6-O-Methoxy, 4-morpholino, 1,3-NH₂ C₂₄H₂₆N₆O₂Na 468.49 Kinase inhibitors, medicinal chemistry

Key Observations :

  • Solubility : The polyether chain in the target compound improves aqueous solubility compared to 4-(hexadecyloxy) derivatives, which are highly hydrophobic .
  • Reactivity: Amino groups at 1,3-positions enable coupling reactions (e.g., Schiff base formation), as seen in ’s synthesis of banana-shaped liquid crystals. However, bulky substituents (e.g., morpholino in 5g) may sterically hinder such reactions .

Key Observations :

  • The target compound’s synthesis likely requires specialized chromatography for purity due to its polar nature, whereas 4-ethoxy analogs are simpler to synthesize .
  • Banana-shaped derivatives () rely on esterification, contrasting with the ether linkages in the target compound .

Pharmaceuticals :

  • Similar diamines (e.g., 5g in ) are used in kinase inhibitors, highlighting the role of substituents in bioactivity .
  • 4-Ethoxy-m-phenylenediamine’s use in hair dyes underscores the importance of simpler structures for cosmetic safety .

Materials Science :

  • The hexadecyloxy derivative forms stable liquid crystalline phases (187–218°C), whereas the target compound’s shorter polyether chain may lower phase transition temperatures .

Biological Activity

4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine, also known by its CAS number 93803-65-7, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, supported by data tables and relevant research findings.

  • Molecular Formula : C13H22N2O4
  • Molar Mass : 270.32 g/mol
  • CAS Number : 93803-65-7

Biological Activity Overview

Research indicates that 4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine may exhibit various biological activities, including:

  • Antimicrobial Activity :
    • Studies have shown that compounds with similar structures can possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial membrane integrity or inhibition of essential metabolic pathways .
  • Anti-inflammatory Effects :
    • The compound may influence inflammatory pathways by modulating the activity of phospholipases, which are involved in the release of arachidonic acid and subsequent eicosanoid synthesis . This modulation can potentially reduce inflammation and promote tissue regeneration.
  • Cell Proliferation :
    • There is evidence suggesting that the compound may stimulate cell proliferation through integrin activation. Integrins are crucial for cell adhesion and signaling, which can impact various cellular functions including growth and differentiation .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntimicrobialDisruption of bacterial membranes
Anti-inflammatoryModulation of phospholipase activity
Cell ProliferationActivation of integrins leading to enhanced signaling
PropertyValue
Molecular FormulaC13H22N2O4
Molar Mass270.32 g/mol
CAS Number93803-65-7

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study published in PubMed highlighted the bactericidal activity of similar phenylpropane derivatives against various bacterial strains, indicating potential efficacy for 4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine in clinical applications .
  • Inflammatory Response Modulation :
    • Research has demonstrated that compounds with structural similarities can inhibit pro-inflammatory cytokines in vitro, suggesting that this compound could play a role in managing inflammatory diseases .
  • Cellular Mechanisms :
    • Investigations into the cellular mechanisms revealed that the compound may enhance integrin-mediated signaling pathways, which are vital for cell adhesion and migration during wound healing processes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine, and how can regioselectivity challenges be addressed?

  • Methodological Answer : The compound’s synthesis involves sequential etherification and amine protection/deprotection steps. Williamson ether synthesis is a common approach for introducing ethoxy chains, but regioselectivity must be controlled due to competing reactive sites on the benzene ring. For example, protecting the amine groups with tert-butoxycarbonyl (Boc) prior to etherification can prevent undesired side reactions. Post-synthesis, deprotection under acidic conditions yields the target diamine . HPLC (as in Example 236, retention time 1.70 minutes) and NMR are critical for verifying purity and structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Resolves the ethoxy chain conformation and confirms substitution patterns on the benzene ring.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • FT-IR : Identifies functional groups (e.g., N-H stretches from amines at ~3300 cm⁻¹).
  • HPLC with UV detection : Assesses purity and monitors degradation products .

Q. What solvent systems are suitable for solubility and reaction optimization?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to the compound’s polyether and amine groups. Binary solvent mixtures (e.g., water/THF) can optimize reaction conditions, as shown in studies of similar diamine derivatives . Solvent interactions should be modeled using Hansen solubility parameters to predict compatibility .

Advanced Research Questions

Q. How does the ethoxy chain length influence this compound’s role in drug delivery systems?

  • Methodological Answer : The methoxyethoxyethoxy side chain enhances hydrophilicity and biocompatibility, making it suitable for drug conjugation or nanoparticle stabilization. Comparative studies with analogs (e.g., 2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane) show that longer ethoxy chains improve water solubility and complexation stability with hydrophobic drugs. In vitro assays (e.g., dialysis membrane release studies) quantify drug-loading efficiency .

Q. What strategies resolve contradictions in reported reactivity data for this compound under varying pH conditions?

  • Methodological Answer : Conflicting reactivity data may arise from protonation/deprotonation of amine groups. Systematic pH-dependent studies (e.g., potentiometric titrations) can map the compound’s acid-base behavior. For example, the pKa of primary amines in similar structures ranges from 4.5–6.0, affecting nucleophilicity in cross-coupling reactions .

Q. How can computational modeling predict this compound’s interaction with biological targets (e.g., kinases)?

  • Methodological Answer : Molecular docking (using AutoDock Vina or Schrödinger Suite) and MD simulations assess binding affinity to kinase active sites. The ethoxy chain’s flexibility allows for adaptive binding, as seen in patent-derived kinase inhibitors (e.g., Example 401 in EP 4 374 877 A2). QSAR models correlate substituent effects with inhibitory potency .

Q. What are the degradation pathways under oxidative or photolytic conditions?

  • Methodological Answer : Accelerated stability studies (ICH guidelines) using H2O2 for oxidative stress and UV irradiation for photolysis identify degradation products. LC-MS/MS profiles reveal cleavage of ethoxy chains or oxidation of amine groups. Storage at -20°C in amber vials minimizes degradation .

Q. How can impurity profiling be optimized for batch-to-batch consistency?

  • Methodological Answer : Orthogonal analytical methods (HPLC-DAD, LC-MS) detect trace impurities. For example, residual Boc-protected intermediates or ethylene glycol byproducts from incomplete etherification can be quantified. Method validation follows ICH Q2(R1) criteria, with LOQ ≤ 0.1% .

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